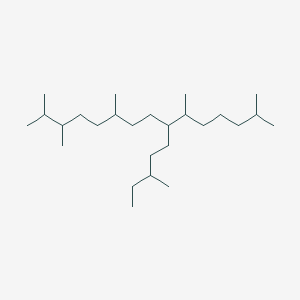
2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane is a hydrocarbon compound with the molecular formula C26H54. It is a branched alkane, characterized by multiple methyl groups attached to a long carbon chain. This compound is part of the isoprenoid family, which are naturally occurring organic compounds derived from five-carbon isoprene units.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or oligomerization of smaller alkenes followed by hydrogenation. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: In substitution reactions, one functional group is replaced by another. Halogenation is a common substitution reaction for alkanes, where chlorine (Cl2) or bromine (Br2) can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium (Pd) or platinum (Pt) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alkanes with fewer double bonds or fully saturated hydrocarbons.
Substitution: Alkyl halides, such as chlorinated or brominated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane has various applications in scientific research:
Chemistry: Used as a model compound for studying hydrocarbon behavior and reaction mechanisms.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism and membrane structure.
Medicine: Explored for potential therapeutic uses, including as a component in drug delivery systems.
Industry: Utilized in the formulation of lubricants, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it may integrate into cell membranes, affecting membrane fluidity and function. Its branched structure allows for unique interactions with lipid bilayers, potentially influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6,10,14-Tetramethylpentadecane
- 2,6,10,14-Tetramethylhexadecane
Comparison
2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane is unique due to its specific branching pattern and the presence of multiple methyl groups, which confer distinct physical and chemical properties. Compared to similar compounds like 2,6,10,14-Tetramethylpentadecane and 2,6,10,14-Tetramethylhexadecane, it may exhibit different reactivity and interactions in both chemical and biological contexts.
Eigenschaften
CAS-Nummer |
194025-79-1 |
|---|---|
Molekularformel |
C26H54 |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
2,3,6,10,14-pentamethyl-9-(3-methylpentyl)pentadecane |
InChI |
InChI=1S/C26H54/c1-10-22(6)15-18-26(25(9)13-11-12-20(2)3)19-16-23(7)14-17-24(8)21(4)5/h20-26H,10-19H2,1-9H3 |
InChI-Schlüssel |
ZIEDXOJDBJKEHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCC(CCC(C)CCC(C)C(C)C)C(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-Benzylpiperidin-1-yl)propyl]-N'-phenylurea](/img/structure/B15164628.png)
![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
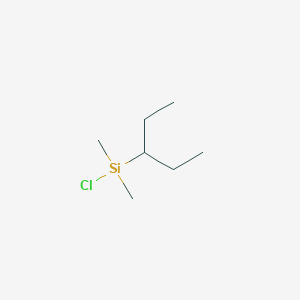
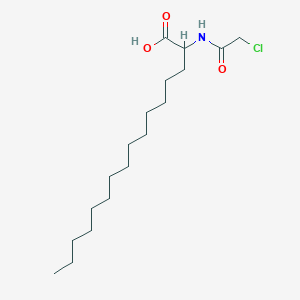
![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
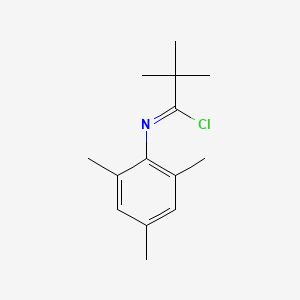
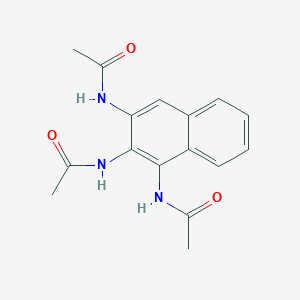
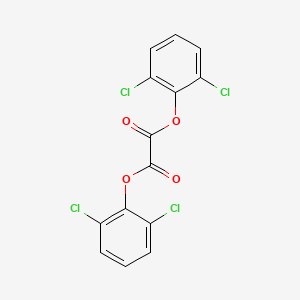
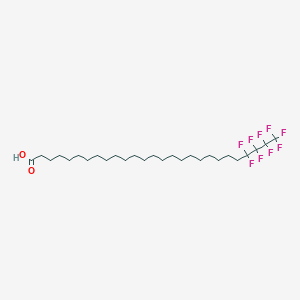


![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)

